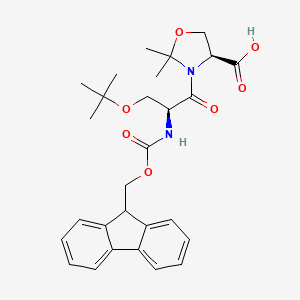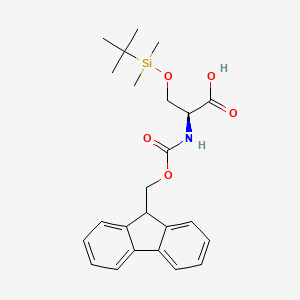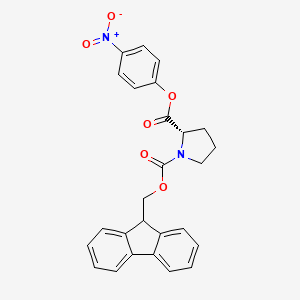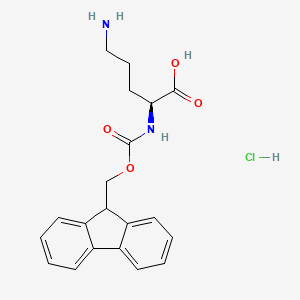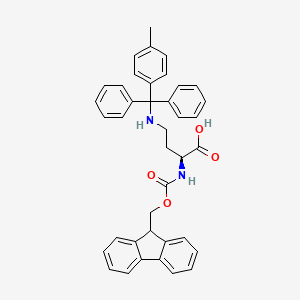
Fmoc-Dab(Mtt)-OH
概要
説明
Fmoc-Dab(Mtt)-OH: is a compound used in peptide synthesis. It is a derivative of 2,4-diaminobutyric acid (Dab) with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a 4-methyltrityl (Mtt) protecting group on the side-chain amino group. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
科学的研究の応用
Chemistry: Fmoc-Dab(Mtt)-OH is widely used in the synthesis of peptides and peptidomimetics. Its stability and ease of deprotection make it an ideal building block for the construction of complex peptide sequences .
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. These peptides can help elucidate the function of proteins and other biomolecules .
Medicine: The compound is used in the development of peptide-based therapeutics. Peptides synthesized using this compound can be designed to target specific proteins or pathways involved in diseases, making them potential candidates for drug development .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides .
作用機序
Target of Action
Fmoc-Dab(Mtt)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain that are being synthesized .
Mode of Action
The Fmoc (9-fluorenylmethyloxycarbonyl) group in this compound serves as a protective group for the amino acid during peptide synthesis . It prevents unwanted reactions from occurring at the amino group of the amino acid . The Mtt (4-methyltrityl) group is another protective group that can be selectively removed under mild acidic conditions .
Biochemical Pathways
Instead, it is used in the laboratory synthesis of peptides, which can then participate in various biochemical reactions .
Pharmacokinetics
The peptides synthesized using this compound would have their own adme (absorption, distribution, metabolism, and excretion) properties, which would depend on their specific structure and composition .
Result of Action
The main result of the action of this compound is the successful synthesis of a peptide with the desired sequence . The Fmoc and Mtt groups protect the amino acid during synthesis, and can be selectively removed when no longer needed .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis, including the pH, temperature, and the presence of other reagents . For example, the removal of the Fmoc group is typically performed under basic conditions, while the removal of the Mtt group requires mildly acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dab(Mtt)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The alpha-amino group is protected with the Fmoc group, while the side-chain amino group is protected with the Mtt group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale SPPS techniques. The process includes the use of automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
化学反応の分析
Types of Reactions: Fmoc-Dab(Mtt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using mild acid conditions, such as trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DIC and HOBt.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for Mtt removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products:
Deprotection: Removal of the Fmoc group yields the free alpha-amino group, while removal of the Mtt group yields the free side-chain amino group.
Coupling: Formation of peptide bonds with other amino acids or peptides.
類似化合物との比較
Fmoc-Lys(Mtt)-OH: Similar to Fmoc-Dab(Mtt)-OH but with lysine instead of 2,4-diaminobutyric acid.
Fmoc-Orn(Mtt)-OH: Similar to this compound but with ornithine instead of 2,4-diaminobutyric acid.
Uniqueness: this compound is unique due to its shorter side-chain compared to lysine and ornithine. This shorter side-chain can influence the conformation and properties of the resulting peptides, making it a valuable tool in the design of peptides with specific structural and functional characteristics .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H36N2O4/c1-27-20-22-30(23-21-27)39(28-12-4-2-5-13-28,29-14-6-3-7-15-29)40-25-24-36(37(42)43)41-38(44)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36,40H,24-26H2,1H3,(H,41,44)(H,42,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKBBKLPMHPIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694091 | |
| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(4-methylphenyl)(diphenyl)methyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851392-68-2 | |
| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(4-methylphenyl)(diphenyl)methyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main issue with using Fmoc-Dab(Mtt)-OH in solid-phase peptide synthesis (SPPS)?
A1: While commercially available and designed for orthogonal protection strategies in SPPS, Fmoc-2,4-diaminobutyric acid(4-methyltrityl)-OH (this compound) exhibits unexpectedly poor coupling efficiency. Research has shown that this is due to the compound's propensity to undergo rapid lactamization under various conditions and with a variety of coupling reagents. [] This unintended side reaction significantly hinders its incorporation into peptide chains during SPPS.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)
